molecular formula C14H14BrNO3 B1286009 1-Boc-5-Bromo-3-formylindole CAS No. 325800-39-3

1-Boc-5-Bromo-3-formylindole

Cat. No.: B1286009
CAS No.: 325800-39-3
M. Wt: 324.17 g/mol
InChI Key: SESUUKNLBXWLAZ-UHFFFAOYSA-N
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Description

1-Boc-5-Bromo-3-formylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound, with its unique structure, is of particular interest in organic synthesis and pharmaceutical research .

Preparation Methods

The synthesis of 1-Boc-5-Bromo-3-formylindole typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Boc-5-Bromo-3-formylindole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as toluene and acetonitrile. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Boc-5-Bromo-3-formylindole involves its interaction with specific molecular targets. The formyl group at the 3-position and the bromine atom at the 5-position allow the compound to bind to various enzymes and receptors, modulating their activity. The Boc group protects the nitrogen atom, preventing unwanted side reactions and enhancing the compound’s stability .

Comparison with Similar Compounds

1-Boc-5-Bromo-3-formylindole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which allows for targeted modifications and applications in various fields of research.

Properties

IUPAC Name

tert-butyl 5-bromo-3-formylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-6-10(15)4-5-12(11)16/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESUUKNLBXWLAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585947
Record name tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325800-39-3
Record name tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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